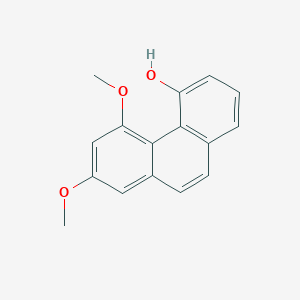

5,7-Dimethoxyphenanthren-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5,7-dimethoxyphenanthren-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-11-7-6-10-4-3-5-13(17)15(10)16(11)14(9-12)19-2/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFARSAKDFKTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=C2C(=CC=C3)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972139 | |

| Record name | 5,7-Dimethoxyphenanthren-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56694-22-5 | |

| Record name | Dehydroloroglossol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056694225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyphenanthren-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 5,7 Dimethoxyphenanthren 4 Ol

Botanical and Microbial Sources of Phenanthrenols

Phenanthrenols, including 5,7-Dimethoxyphenanthren-4-ol, have been identified in a variety of plant species. The Orchidaceae family stands out as a particularly rich source of these compounds. mdpi.comwikipedia.orgresearchgate.net Research has also documented their presence in other families such as Dioscoreaceae, Combretaceae, and Betulaceae. wikipedia.orgresearchgate.net

Isolation from Specific Plant Genera

The presence of this compound and related phenanthrenes has been confirmed in several plant genera through meticulous phytochemical investigations.

Dendrobium : Various species within the Dendrobium genus, a prominent member of the Orchidaceae family, are known to produce a diverse array of phenanthrenes. semanticscholar.orgmdpi.com Specifically, this compound has been found in Dendrobium loddigesii. evitachem.comcore.ac.uk The stems of these orchids are often the primary plant part utilized for the extraction of these compounds. core.ac.uk

Tamus : The rhizomes of Tamus communis (also known as Dioscorea communis), a species in the Dioscoreaceae family, have been a subject of phytochemical studies. mdpi.comwikipedia.org These investigations have led to the isolation of several phenanthrene (B1679779) derivatives. mdpi.comresearchgate.net While the direct isolation of this compound from Tamus is not explicitly detailed in the provided context, the genus is a known source of structurally similar phenanthrenes. researchgate.net

Lippia and Blighia : While the provided instructions mention these genera, the initial search results did not yield specific information linking them to the isolation of this compound. Further targeted research would be necessary to confirm its presence in these plants.

The following table summarizes the occurrence of phenanthrenes in the specified genera:

| Genus | Plant Part | Isolated Compounds (Examples) |

| Dendrobium | Stems, Aerial Parts | This compound, Moscatin, Nudol, Cypripedin mdpi.comevitachem.comcore.ac.uk |

| Tamus | Rhizomes | 7-hydroxy-2,3,4-trimethoxy-phenanthrene, 2,7-dihydroxy-3,4-dimethoxy-phenanthrene mdpi.comresearchgate.net |

Identification in Natural Extracts and Fractions

The initial step in isolating this compound involves the preparation of crude extracts from the plant material. Methanol (B129727) is a commonly used solvent for this purpose. u-szeged.hu These crude extracts are complex mixtures containing a multitude of compounds. To identify the presence of phenanthrenes, researchers often employ a process of fractionation. This involves partitioning the crude extract using solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate. u-szeged.hu The phenanthrene-containing fractions are then subjected to further analysis. The identification of specific compounds within these fractions is typically achieved through spectroscopic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being instrumental. nih.govtandfonline.com

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of a pure compound like this compound from a complex natural extract is a challenging endeavor that relies on a suite of advanced separation techniques.

Methodologies for Enrichment and Purification

The journey from a crude plant extract to a purified phenanthrenol involves several stages of enrichment and purification. A general workflow often includes:

Extraction : The dried and ground plant material is typically extracted with a solvent like methanol. u-szeged.hu

Solvent-Solvent Partitioning : The concentrated extract is partitioned between immiscible solvents to separate compounds based on their polarity. This step helps in the preliminary clean-up and enrichment of the desired class of compounds. u-szeged.hu

Column Chromatography : This is a cornerstone of natural product isolation. Various stationary phases are used, including silica (B1680970) gel, polyamide, and Sephadex LH-20. u-szeged.hutandfonline.com The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

Preparative Thin-Layer Chromatography (PLC) : This technique can be used for the purification of smaller quantities of compounds. u-szeged.hu

Application of Modern Separation Science

Modern separation science offers powerful tools for the isolation of natural products with high purity and efficiency.

High-Performance Liquid Chromatography (HPLC) : HPLC is an indispensable tool for both the analysis and purification of phenanthrenes. nih.govu-szeged.hu It offers high resolution and is scalable for preparative purposes. sielc.com Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of these compounds. tandfonline.com The development of validated HPLC methods is crucial for the quantitative analysis of phenanthrenes in plant extracts. nih.govjmb.or.kr

Counter-Current Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. proceedings.sciencespringernature.commdpi.com This method is particularly advantageous for the preparative separation of natural products due to its high sample loading capacity. proceedings.science The selection of an appropriate solvent system is paramount for a successful CCC separation. nih.gov CCC has proven to be a powerful tool for purifying a wide range of natural products, from non-polar to highly polar compounds. proceedings.sciencenih.gov

The following table outlines the key features of these modern separation techniques:

| Technique | Principle | Advantages |

| HPLC | High-pressure liquid chromatography for separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, speed, and sensitivity; suitable for analytical and preparative scale. nih.govsielc.com |

| CCC | Liquid-liquid partition chromatography without a solid support; separation based on the differential partitioning of solutes between two immiscible liquid phases. proceedings.science | No irreversible adsorption, high sample capacity, quantitative recovery of the sample. proceedings.sciencespringernature.commdpi.com |

Biosynthetic Pathways and Precursors of 5,7 Dimethoxyphenanthren 4 Ol

Proposed Biosynthetic Routes to Phenanthrene (B1679779) Skeletons

The formation of the phenanthrene core is believed to occur through the oxidative coupling of the aromatic rings of stilbene (B7821643) precursors. core.ac.uk This process involves an intramolecular cyclization that links the two aromatic rings of a stilbene-type molecule to form the third ring characteristic of phenanthrenes. Another proposed route for the formation of some phenanthrenes involves diterpenoid precursors. core.ac.uk

While the precise pathway to 5,7-Dimethoxyphenanthren-4-ol has not been definitively elucidated, it is hypothesized to follow the general route established for other phenanthrenoids, particularly those found in orchids. wikipedia.org This pathway typically begins with precursors from the phenylpropanoid pathway.

Role of Bibenzyl Derivatives as Biosynthetic Intermediates

Bibenzyls, which possess a 1,2-diphenylethane (B90400) structure, are considered essential precursors in the biosynthesis of phenanthrene compounds in many plants, especially orchids. nih.gov The transformation of a bibenzyl to a phenanthrene involves an intramolecular oxidative coupling reaction. For instance, studies on orchids have shown that bibenzyl derivatives are key intermediates in the formation of various phenanthrenes. nih.govfrontiersin.org

The proposed biosynthetic pathway suggests that a bibenzyl precursor undergoes cyclization to form a 9,10-dihydrophenanthrene (B48381) intermediate. This intermediate is then further oxidized to yield the fully aromatic phenanthrene skeleton. Subsequent modifications, such as hydroxylation and methylation, would then lead to the specific structure of this compound.

Enzymatic Transformations and Methylation Mechanisms in Phenanthrenol Biosynthesis

The conversion of precursor molecules into this compound is orchestrated by a series of specific enzymes. While the exact enzymes responsible for each step in this particular compound's biosynthesis are still under investigation, general enzymatic activities involved in phenanthrenol formation have been studied.

Key enzymatic transformations include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings is a critical step. This is typically catalyzed by cytochrome P450 monooxygenases.

Methylation: The addition of methyl (–CH3) groups to the hydroxyl groups to form methoxy (B1213986) (–OCH3) groups is carried out by methyltransferase enzymes. nih.gov These enzymes utilize a methyl donor, commonly S-adenosyl-L-methionine (SAM), to transfer a methyl group to the oxygen atom of a hydroxyl group. The presence of two methoxy groups in this compound indicates that two separate methylation events occur during its biosynthesis. The precise timing and order of these methylation and hydroxylation steps can vary.

Oxidative Coupling: The cyclization of the bibenzyl precursor to form the dihydrophenanthrene ring is an oxidative process likely catalyzed by a laccase or a similar oxidase enzyme.

Dehydrogenation: The final aromatization of the dihydrophenanthrene intermediate to the phenanthrene skeleton is catalyzed by a dehydrogenase.

The study of enzymatic conversion provides a more accurate understanding of methylation patterns compared to older chemical methods like bisulfite conversion. neb.com

Influences on Secondary Metabolite Production in Host Organisms

The production of this compound, like other secondary metabolites, is not constant and can be influenced by a variety of internal and external factors. core.ac.uk These factors can affect the expression of the genes encoding the biosynthetic enzymes, thereby regulating the quantity of the final compound produced.

Key influencing factors include:

Genetic Factors: The genetic makeup of the plant is the primary determinant of its capacity to produce specific secondary metabolites. frontiersin.org

Developmental Stage: The concentration of secondary metabolites can vary significantly in different parts of the plant (roots, stems, leaves) and at different stages of development. frontiersin.org For example, in Dendrobium officinale, the number of unigenes, which can be related to metabolic diversity, varies between different tissues and growth stages. frontiersin.org

Environmental Conditions: Abiotic factors such as light, temperature, and altitude can have a profound impact on secondary metabolite production. frontiersin.orgmdpi.com For instance, studies on Dendrobium officinale have shown that light treatment can affect the accumulation of secondary metabolites. frontiersin.org Similarly, temperature and altitude have been observed to influence the production of certain compounds. frontiersin.org

Biotic Stress: Attack by herbivores or infection by pathogens can induce the production of secondary metabolites as a defense mechanism. nih.gov

Nutrient Availability: The availability of precursors from primary metabolism is essential for the synthesis of secondary metabolites.

Spectroscopic and Advanced Analytical Characterization Methodologies for 5,7 Dimethoxyphenanthren 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 5,7-dimethoxyphenanthren-4-ol, both ¹H and ¹³C NMR are indispensable.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons in the phenanthrene (B1679779) core are particularly informative, with their specific locations and splitting patterns (coupling constants, J) allowing for the precise assignment of each proton to its position on the aromatic rings. rsc.org The presence of methoxy (B1213986) groups is confirmed by sharp singlet peaks typically found in the upfield region of the spectrum. academie-sciences.fr Similarly, the phenolic hydroxyl proton gives rise to a characteristic signal, the position of which can be influenced by solvent and concentration. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively establish the connectivity between protons and carbons, solidifying the structural assignment. nii.ac.jp

Table 1: Representative ¹H and ¹³C NMR Data for Phenanthrene Derivatives

| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

| Phenanthrene-3,9-dicarbonitrile | 7.86–7.88 (m, 3H); 8.03 (d, J = 8.4 Hz, 1H); 8.27 (s, 1H, H₁₀); 8.36–8.39 (m, 1H); 8.68–8.71 (m, 1H, H₅); 9.02 (s, 1H, H₄) | 112.89 (C); 113.10 (C); 117.03 (CN); 118.63 (CN); 123.12 (CH); 126.53 (CH); 128.28 (CH); 129.00 (CH); 129.17 (C); 129.44 (CH); 129.47 (CH); 130.47 (CH); 131.45 (C); 131.84 (C); 134.27 (CH) | academie-sciences.fr |

| 2,7-Dimethoxyphenanthren-4-ol | 10.19 (1H, brs, 4-OH), 9.51 (1H, d, J = 9.4 Hz, H₅), 7.68 (1H, d, J = 8.9 Hz, H₉), 7.65 (1H, d, J = 8.9 Hz, H₁₀), 7.37 (1H, d, J = 2.8 Hz, H₈), 7.21 (1H, dd, J = 9.4 and 2.8 Hz, H₆), 6.93 (1H, d, J = 2.4 Hz, H₁), 6.77 (1H, d, J = 2.4 Hz, H₃), 3.88 (3H, s, 7-OMe), 3.84 (3H, s, 2-OMe) | Not provided | acs.org |

Note: The table provides representative data for related phenanthrene structures to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound would follow similar patterns.

Mass Spectrometry (MS) Techniques, including HR-ESIMS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a particularly valuable tool. nii.ac.jp

HR-ESIMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. This is a critical step in confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum offers further structural clues. The cleavage of the methoxy groups and other characteristic fragmentations of the phenanthrene core can be analyzed to support the proposed structure. libretexts.orgmiamioh.edu For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) would result in specific fragment ions that can be readily identified.

X-ray Crystallography Challenges and Applications

X-ray crystallography is considered the gold standard for molecular structure determination, as it provides a precise three-dimensional map of the atoms within a crystal. wikipedia.orgnih.gov This technique can unambiguously determine the bond lengths, bond angles, and absolute configuration of a molecule. However, its application is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge for many organic molecules, including phenanthrene derivatives. mdpi.com

Challenges in the crystallization of phenanthrenes can arise from their often planar and rigid structures, which can lead to polymorphism or the formation of poorly ordered crystals. researchgate.net Furthermore, the presence of flexible side chains or functional groups can introduce conformational disorder, further complicating crystal growth and structure solution. mdpi.com

Despite these challenges, when successful, X-ray crystallography provides unparalleled structural detail. semanticscholar.org For this compound, a successful crystal structure would confirm the planarity of the phenanthrene core, the precise positions of the methoxy and hydroxyl groups, and the intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.orgmdpi.com In cases where direct crystallization is difficult, co-crystallization with a suitable host molecule can sometimes facilitate the formation of crystals suitable for X-ray analysis. mdpi.comresearchgate.net

Chromatographic-Spectroscopic Coupling for Mixture Analysis (e.g., LC-Q-TOF/MS)

In many instances, this compound may be present in complex mixtures, such as plant extracts or synthetic reaction products. In such cases, the coupling of a separation technique like liquid chromatography (LC) with a powerful detection method like mass spectrometry is essential. utwente.nlmeasurlabs.com LC-Q-TOF/MS, which combines liquid chromatography with a quadrupole time-of-flight mass spectrometer, is a particularly potent combination for the analysis of such mixtures. nih.govresearchgate.net

LC separates the components of the mixture based on their different affinities for the stationary and mobile phases. measurlabs.com As each component elutes from the LC column, it is introduced into the Q-TOF/MS. The Q-TOF analyzer provides both high-resolution mass measurements for accurate mass determination and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation of the separated components. mdpi.comnih.gov This allows for the confident identification and quantification of this compound even in the presence of numerous other compounds. nih.govmdpi.com This technique is invaluable for natural product discovery, metabolic profiling, and quality control of herbal medicines and other complex samples. nih.gov

Synthesis and Derivatization of 5,7 Dimethoxyphenanthren 4 Ol Analogs

Design Principles for Structural Modification of Phenanthrenols

The structural modification of phenanthrenols is guided by several key principles aimed at enhancing their desired properties while minimizing undesirable effects. These principles are largely based on structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence biological activity.

A fundamental principle is the consideration of load-bearing capacity, stability, strength, and stiffness of the molecular structure. wrike.comgdiengdesign.com These concepts, borrowed from structural engineering, are metaphorically applied to molecular design to ensure the resulting analog maintains its core scaffold and desired conformation. wrike.comgdiengdesign.com The selection of appropriate chemical groups for modification is analogous to material selection in structural design, impacting the final compound's properties. wrike.com

Key design considerations include:

Substitution Pattern: The position and nature of substituents on the phenanthrene (B1679779) ring are critical. For instance, the presence and location of hydroxyl and methoxy (B1213986) groups can significantly influence activity. SAR studies have shown that the oxygen atom at the 5-position, whether as a hydroxyl or a carbonyl group, can be an essential feature for cytotoxic properties in certain phenanthrenequinones. researchgate.net

Pharmacophore Modeling: This computational approach helps in identifying the essential structural features (pharmacophores) required for a specific biological interaction. A pharmacophore model for cytotoxic phenanthrenes identified three hydrogen bond acceptors and one hydrophobic feature as crucial for activity against certain cancer cell lines. researchgate.net Such models provide a rational basis for designing new analogs. researchgate.net

Spatial Arrangement: The three-dimensional arrangement of atoms and functional groups is a key determinant of biological activity. The spatial relationship between different parts of the molecule can be elaborated through spatial aspect models, guiding the rational design of new derivatives. researchgate.net

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group might be replaced with a thiol or an amino group to explore changes in hydrogen bonding capacity and polarity.

Conformational Rigidity/Flexibility: Introducing or removing conformational constraints can influence how a molecule binds to its biological target. This can be achieved by introducing rings, double bonds, or bulky groups.

Strategies for Creating Methoxylated and Hydroxylated Phenanthrene Derivatives

The synthesis of phenanthrene derivatives with specific methoxylation and hydroxylation patterns is a central theme in the development of new analogs. Various synthetic strategies have been developed to achieve this, ranging from classical methods to modern catalytic reactions.

One of the most widely used methods for synthesizing the phenanthrene core is the photocyclization of stilbenes . academie-sciences.fr This method is particularly well-suited for laboratory-scale synthesis and allows for the preparation of various substituted phenanthrenes, including those with methoxy groups. academie-sciences.fr For example, 3-methoxy-8-methylphenanthrene-1-carbonitrile has been prepared using this approach. academie-sciences.fr

Other non-photochemical approaches include:

Diels-Alder reaction academie-sciences.fr

Friedel-Crafts reaction academie-sciences.fr

Radical cyclizations academie-sciences.fr

Ring-closing metathesis academie-sciences.fr

Palladium-catalyzed reactions have also emerged as powerful tools for phenanthrene synthesis. For instance, palladium-catalyzed cocyclotrimerization of allenes with arynes can selectively produce phenanthrenes. researchgate.net Another palladium-assisted method involves a 6π electrocyclic reaction followed by formaldehyde (B43269) elimination to yield 9,10-dihydrophenanthrenes and their analogs. researchgate.net

The introduction and modification of hydroxyl and methoxy groups on the phenanthrene scaffold can be achieved through various functional group interconversions. For example, methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxylated derivatives. Conversely, hydroxyl groups can be methylated using reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base.

Some phenanthrene derivatives can be isolated from natural sources, such as from the rhizomes of Tamus communis (Black Bryony). google.com These natural products can then be used as starting materials for further derivatization. google.com

The table below summarizes some synthetic methods for preparing phenanthrene derivatives.

| Synthetic Method | Description | Key Features | Reference(s) |

| Photocyclization of Stilbenes | A photochemical reaction that forms a phenanthrene ring from a stilbene (B7821643) precursor. | Well-suited for lab-scale synthesis; allows for various substitutions. | academie-sciences.fr |

| Palladium-Catalyzed Reactions | Includes cocyclotrimerization of allenes and arynes, and 6π electrocyclic reactions. | Offers high selectivity and efficiency. | researchgate.net |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to form a six-membered ring. | A classical method for ring formation. | academie-sciences.fr |

| Friedel-Crafts Reaction | An electrophilic aromatic substitution to attach substituents to the aromatic ring. | Useful for introducing alkyl or acyl groups. | academie-sciences.fr |

| Isolation from Natural Sources | Extraction and purification from plants like Tamus communis. | Provides access to complex, naturally occurring structures. | google.com |

Development of Hybrid Molecules Incorporating the Phenanthrenol Scaffold

Molecular hybridization is a contemporary strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive molecules into a single chemical entity. nih.gov This approach aims to create hybrid molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. nih.gov The phenanthrenol scaffold serves as a valuable building block in the design of such hybrid molecules. nih.govmdpi.com

The rationale behind developing hybrid molecules incorporating the phenanthrenol scaffold includes:

Synergistic Effects: Combining the phenanthrenol moiety with another pharmacophore can lead to a synergistic enhancement of biological activity. mdpi.com

Multi-target Activity: Hybrid molecules can be designed to interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer. nih.gov

Overcoming Drug Resistance: By targeting multiple pathways, hybrid molecules may be able to circumvent drug resistance mechanisms. mdpi.com

Examples of hybrid molecules incorporating other scaffolds include:

Purine and Pyrimidine Hybrids: These fundamental components of nucleic acids are key pharmacophoric fragments in anticancer drug discovery. mdpi.com Hybrid molecules incorporating these heterocycles have shown promise in overcoming drug resistance and improving target selectivity. mdpi.com

Emodin Hybrids: Emodin, an anthraquinone (B42736) derivative, has been combined with other structural moieties, such as polyamines or diphenylmethylpiperazine derivatives, to create hybrid molecules with potential antiviral and antiparasitic activities. rsc.org

Stereoselective Synthesis of Phenanthrene Analogs

The stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, the stereoselective synthesis of phenanthrene analogs, which allows for the control of the three-dimensional arrangement of atoms, is of great importance.

Several strategies have been developed for the stereoselective synthesis of phenanthrene derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to introduce stereocenters into the target molecule.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in a chemical reaction, leading to the preferential formation of one stereoisomer over others. For example, rhodium-mediated intramolecular [2+2+2] cycloadditions of triynes linked to a phenanthrenol have been used for the enantioselective synthesis of helicene-like molecules. acs.org

Substrate Control: In some cases, the existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, a general approach to substituted octahydrophenanthrenes has been developed that allows for the stereoselective introduction of functionality at various positions. researchgate.net

A highly stereoselective synthesis of perhydro-8a-(hydroxymethyl)phenanthrene-1,2,4,5,7,8-hexol and its derivatives has been reported, demonstrating the feasibility of controlling multiple stereocenters in the phenanthrene framework. acs.orgepfl.ch

The table below provides examples of stereoselective synthesis approaches for phenanthrene analogs.

| Stereoselective Approach | Description | Example | Reference(s) |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. | Rhodium-mediated enantioselective synthesis of phenanthrenol-based nih.govhelicene-like molecules. | acs.org |

| Substrate-Controlled Synthesis | Existing stereocenters in the starting material direct the stereochemistry of new centers. | Stereoselective introduction of functionality in 4a-methyl-2,3,4,4a,9,10-hexahydrophenanthrene. | researchgate.net |

| Multi-step Stereoselective Synthesis | A synthetic route involving multiple steps, each proceeding with high stereocontrol. | Highly stereoselective synthesis of perhydro-8a-(hydroxymethyl)phenanthrene-1,2,4,5,7,8-hexol. | acs.orgepfl.ch |

Structure Activity Relationships Sar of 5,7 Dimethoxyphenanthren 4 Ol and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological potency of phenanthrenols is not vested in a single feature but rather in a combination of structural characteristics. The planar, aromatic phenanthrene (B1679779) core serves as the fundamental scaffold, providing the correct size and shape for interaction with various biological macromolecules. The type and substitution pattern on this ring system are critical factors that modulate the activity. mdpi.com

For related phenanthrene-based analogs, such as certain antitumor agents, several key pharmacophoric features have been identified:

A Planar Phenanthrene Scaffold: This rigid structure is considered essential for activity. nih.gov

Oxygenated Substituents: The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is a recurring feature in many biologically active natural phenanthrenes. nih.govcore.ac.uk Their positions significantly influence the compound's electronic properties and ability to form hydrogen bonds.

Specific Methoxy Group Positions: In studies of phenanthrene-based tylophorine (B1682047) (PBT) derivatives, a methoxy group at the C-6 position was found to be necessary for potent antiproliferative activity. nih.gov This highlights the strategic importance of substituent placement.

Side Chains: For certain activities, the presence and nature of a side chain, for example at the C-9 position, can be favorable for enhancing biological effects. mdpi.comnih.gov

These general findings underscore that the phenanthrene core, combined with a specific constellation of hydroxyl and methoxy groups as seen in 5,7-Dimethoxyphenanthren-4-ol, represents a privileged scaffold for biological activity.

Impact of Methoxy and Hydroxyl Substituent Positions on Activity Profile

The specific location of methoxy and hydroxyl groups on the phenanthrene ring has a profound impact on the biological activity profile. The interplay between these groups dictates the molecule's polarity, hydrogen-bonding capability, and metabolic stability.

Studies on various phenanthrene analogs have demonstrated that even subtle shifts in substituent positions can lead to significant changes in potency and mechanism of action. nih.gov For instance, in the evaluation of phenanthrene-based alkaloids for cytotoxic activity against human large-cell lung carcinoma, the nature of the oxygenated functional group at C-3 was critical. Replacing a 3-methoxy group with a 3-hydroxyl group resulted in a marked increase in cytotoxic activity. mdpi.com

Similarly, the antioxidant capacity of phenanthrene derivatives is highly sensitive to the substitution pattern. A comparative study of two tetrasubstituted phenanthrenes, differing only in the position of a hydroxyl and a methoxy group at C-6 and C-7, revealed significant differences in their DPPH radical-scavenging properties. nih.gov This indicates that the relative positioning of these groups influences their ability to donate a hydrogen atom or stabilize a radical species.

These findings suggest that for this compound, the specific arrangement of the hydroxyl group at C-4 and the methoxy groups at C-5 and C-7 is a key determinant of its unique biological signature.

Table 1: Effect of Hydroxyl vs. Methoxy Substitution on Cytotoxicity

| Compound Analog | Substitution at C-3 | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|

| Analog A | 3-hydroxyl | 11.6 | mdpi.com |

| Analog B | 3-methoxyl | 53.8 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthrenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not extensively documented, the principles and methodologies are widely applied to phenolic compounds and can be extended to phenanthrenols. nih.govsid.ir

A QSAR study aims to develop a mathematical model that predicts the activity of new or untested compounds. sid.ir This is achieved by calculating a set of molecular descriptors for a series of analogs and correlating them with their measured biological activities. Key molecular descriptors relevant to phenanthrenols would likely include:

Physicochemical Properties: Such as LogP (lipophilicity), molecular weight, and molar refractivity.

Electronic Properties: Descriptors like HOMO/LUMO energies and partial charges, which are influenced by the electron-donating effects of hydroxyl and methoxy groups.

Topological and Constitutional Descriptors: These relate to molecular size, shape, and branching. nih.gov

Molecular Fingerprints: These encode structural features of the molecule. nih.gov

Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the predictive models. nih.govsid.ir For phenolic compounds, QSAR studies have revealed that antioxidant activity is correlated with drug-likeness, physicochemical properties, and electronic characteristics. nih.gov A well-validated QSAR model for phenanthrenols could accelerate the discovery of new analogs with enhanced potency by enabling virtual screening of large compound libraries. mdpi.com

Positional Effects of Functional Groups on Target Interactions

The position of functional groups like hydroxyl and methoxy moieties directly influences how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. These positional effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The hydroxyl and methoxy groups are electron-donating, increasing the electron density of the aromatic phenanthrene ring system. The position of these groups determines the specific regions of high or low electron density on the molecular surface, which governs electrostatic and π-π interactions with a target protein. The C-4 hydroxyl group in this compound is a crucial hydrogen bond donor and acceptor, a critical interaction for anchoring the molecule within a binding site.

Steric Effects: The size and location of substituents can create steric hindrance, either preventing or facilitating the optimal alignment of the molecule with its target. Studies on other aromatic systems have shown that an ortho-methoxy group, for example, can cause a significant reduction in activity due to steric clashes or by forcing the molecule into an unfavorable conformation. nih.gov Conversely, the specific placement of the C-5 and C-7 methoxy groups in the subject compound may provide a complementary fit to a hydrophobic pocket in a target protein, thereby enhancing binding affinity. The observation that positional isomers of phenanthrene alkaloids exhibit different mechanisms of action strongly suggests that substituent placement dictates target selectivity. nih.gov

Conformational Analysis and Bioactive Conformation Studies

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. For a semi-rigid system like a phenanthrene, the core structure is largely planar, but substituents can have preferred orientations. The "bioactive conformation" is the specific 3D structure that a molecule adopts when it binds to its biological target. biomedres.us

Advanced analytical and computational techniques are employed to study the conformation of phenanthrene derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence for the molecule's structure in solution. mdpi.comnih.gov Computational methods, particularly Density Functional Theory (DFT) modeling, are used to calculate the energies of different possible conformations and identify the most stable arrangements. nih.gov

Studies on related systems have shown that changes in the electronic state of a molecule, such as through oxidation, can induce dramatic conformational changes. nih.gov For this compound, conformational analysis would focus on the orientation of the hydroxyl and methoxy groups relative to the phenanthrene plane. Understanding the molecule's preferred low-energy shapes and, ultimately, its bioactive conformation is essential for the rational design of new analogs with improved target affinity and biological activity. biomedres.us

Mechanistic Investigations of Biological Activities of 5,7 Dimethoxyphenanthren 4 Ol

Anticancer and Cytotoxic Mechanisms in Cell Lines and Animal Models (Excluding Human Clinical Data)

The phenanthrene (B1679779) derivative 5,7-Dimethoxyphenanthren-4-ol, along with structurally similar compounds, has demonstrated notable cytotoxic effects against various cancer cell lines. researchgate.net Research into its mechanisms of action reveals a multi-faceted approach to inhibiting cancer cell proliferation and survival, primarily through the induction of programmed cell death (apoptosis), modulation of cell cycle progression, and interference with key oncogenic signaling pathways and cellular structures.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents. frontiersin.orgmdpi.com this compound and related compounds have been shown to trigger apoptosis in cancer cells. This process is often characterized by morphological changes such as cell shrinkage and nuclear fragmentation. nih.gov

The apoptotic process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comresearchgate.net The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis. nih.gov Studies on similar compounds have shown the ability to induce apoptosis through both intrinsic and extrinsic pathways in human leukemic MOLT-4 cells. nih.gov This involves the loss of mitochondrial membrane potential and activation of caspase-8. nih.gov

Furthermore, this class of compounds can modulate the cell cycle, a tightly regulated process that governs cell division. Deregulation of the cell cycle is a hallmark of cancer. nih.gov By arresting cancer cells at specific phases of the cell cycle, such as the G2/M phase, these compounds can prevent their proliferation. researchgate.net For instance, extracts from Bulbophyllum sterile containing phenanthrene derivatives have been observed to cause G2/M phase arrest in human colon cancer HCT116 cell lines. researchgate.net

| Cell Line | Effect | Compound Class |

| Human leukemic MOLT-4 | Induction of intrinsic and extrinsic apoptosis | Phenanthrene-related |

| Human colon cancer HCT116 | G2/M phase cell cycle arrest | Phenanthrene-containing extract |

| Liver cancer HepG2 | Induction of apoptosis, cell cycle arrest at Sub-G1 | Flavonoid (5,7-dimethoxyflavone) |

Modulation of Oncogenic Signaling Pathways (e.g., p38 MAPK, Akt pathway)

Oncogenic signaling pathways are crucial for cancer cell growth, survival, and proliferation. The p38 mitogen-activated protein kinase (MAPK) and Akt pathways are two such critical pathways that are often dysregulated in various cancers. nih.govnih.gov

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and can play a dual role in cancer, either promoting or suppressing tumors depending on the context. nih.govnih.govsinobiological.com Activation of p38 can lead to apoptosis and cell cycle arrest. nih.gov The p38 pathway involves a cascade of kinases that ultimately phosphorylate and activate downstream targets, including transcription factors that regulate gene expression related to cell growth and death. wikipathways.orgcellsignal.com

The PI3K/Akt pathway is a major survival pathway that is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. frontiersin.org Polyphenolic compounds, a broad class that includes phenanthrenes, have been shown to affect the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation. mdpi.com

Microtubule Targeting Activity

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. srce.hrmdpi.com Consequently, they are a key target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics can disrupt mitosis and induce apoptosis. mdpi.comoncotarget.com These agents can be classified as either microtubule stabilizers or destabilizers. oncotarget.com

While direct evidence for this compound is still emerging, other phenanthrene alkaloids have been investigated for their effects on microtubules. srce.hr The ability to interfere with tubulin polymerization or depolymerization is a significant anticancer mechanism. For instance, combretastatins, which are structurally distinct but also target microtubules, bind to tubulin and disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. mdpi.com The development of novel microtubule targeting agents is an active area of research, with a focus on overcoming drug resistance. nih.govnih.gov

Anti-inflammatory Mechanisms and Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, NF-κB)

Inflammation is a biological response that, when chronic, is closely linked to the development of various diseases, including cancer. mdpi.com Key mediators of inflammation include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and transcription factors like nuclear factor-kappa B (NF-κB). mdpi.commdpi.com

Phenolic compounds, including phenanthrenes, have demonstrated anti-inflammatory properties. nih.gov Research on a structurally similar compound, 6,7-dihydroxy-2,4-dimethoxyphenanthrene, has shown that it can inhibit the NF-κB/COX-2 signaling pathway. nih.gov NF-κB is a central regulator of inflammation, and its activation leads to the transcription of pro-inflammatory genes, including COX-2 and iNOS. mdpi.com By inhibiting NF-κB, these compounds can down-regulate the expression of these inflammatory enzymes. nih.gov

COX-2 is an enzyme responsible for the production of prostaglandins, which are key inflammatory molecules. mdpi.com Inhibition of COX-2 activity is a major target for anti-inflammatory drugs. nih.gov Studies have shown that certain phenanthrene polyphenols can selectively reduce COX-2 activity. nih.gov This inhibition can disrupt the positive feedback loop between COX-2 and NF-κB, further suppressing the inflammatory response. nih.gov

| Mediator | Function in Inflammation | Effect of Phenanthrene-related Compounds |

| NF-κB | Transcription factor, regulates pro-inflammatory genes | Inhibition of activation and protein expression nih.gov |

| COX-2 | Enzyme, produces pro-inflammatory prostaglandins | Inhibition of activity and protein expression nih.gov |

| iNOS | Enzyme, produces nitric oxide, a pro-inflammatory mediator | Down-regulation (inferred from NF-κB inhibition) |

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. frontiersin.org While they play a role in cell signaling, excessive ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. frontiersin.org Antioxidants are compounds that can neutralize ROS and mitigate oxidative damage. mdpi.com

Phenolic compounds are well-known for their antioxidant properties. nih.gov The antioxidant activity of these compounds can be attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. mdpi.com Flavidin, a related 9,10-dihydrophenanthrene (B48381), has demonstrated significant antioxidant and radical scavenging activity in various in vitro models. nih.gov It has shown potent activity in scavenging free radicals like DPPH and hydrogen peroxide. nih.gov

The mechanisms of antioxidant action can include direct scavenging of ROS and chelation of metal ions that can catalyze the formation of ROS. scirp.org The structure of phenolic compounds, including the number and position of hydroxyl groups, plays a crucial role in their antioxidant capacity. d-nb.info

| Assay | Principle | Finding with Related Compounds |

| DPPH radical scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. scirp.org | Flavidin showed more radical scavenging activity than BHA. nih.gov |

| Hydrogen peroxide scavenging | Measures the ability to neutralize hydrogen peroxide. | Flavidin showed effective hydrogen peroxide scavenging activity. nih.gov |

| Phosphomolybdenum method | Measures the total antioxidant capacity by the reduction of Mo(VI) to Mo(V). | Flavidin showed very good antioxidant capacity. nih.gov |

| β-carotene-linoleate method | Measures the inhibition of lipid peroxidation. | Flavidin showed very good antioxidant activity. nih.gov |

Antifungal Properties and Cellular Target Elucidation

Fungal infections pose a significant health threat, and the emergence of drug-resistant strains necessitates the discovery of new antifungal agents. mdpi.comnih.gov Natural products are a rich source of compounds with antimicrobial properties. researchgate.net

Phenanthrene derivatives, such as orchinol, have been identified to possess antifungal activity. wikipedia.org The mechanisms by which these compounds exert their antifungal effects are an area of active investigation. Potential cellular targets for antifungal agents include the fungal cell wall, cell membrane, and various biosynthetic pathways. nih.govmdpi.com For instance, some antifungal drugs target the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov Others may interfere with cell wall synthesis by inhibiting enzymes like β-1,3-glucan synthase. nih.gov

The elucidation of the specific cellular targets of this compound and related phenanthrenes is crucial for understanding their antifungal mechanism and for the potential development of new therapeutic strategies. Research on other natural products suggests that disruption of cellular antioxidation systems can also be an effective antifungal strategy. d-nb.info Terpenes like terpinen-4-ol have also shown broad-spectrum antifungal properties. nih.gov

Neuroprotective Effects and Molecular Pathways

The neuroprotective potential of phenanthrene derivatives, a class of compounds to which this compound belongs, has been a subject of increasing interest in scientific research. Studies on related compounds have shed light on the molecular pathways that may be involved in these protective effects against neuronal damage.

One area of investigation focuses on the compound's ability to counteract oxidative stress, a key factor in the development of neurodegenerative disorders. researchgate.net Free radicals and oxidative stress can lead to mitochondrial dysfunction, neuroinflammation, and disruptions in intracellular signaling, all of which contribute to neuronal cell death. researchgate.net Plant-derived polyphenolic compounds are known for their antioxidant properties and their capacity to mitigate the damaging effects of oxidative stress. researchgate.net

Research on similar phenanthrene derivatives has demonstrated neuroprotective effects against induced neurotoxicity. For instance, dehydroeffusol, another phenanthrene derivative, has been shown to ameliorate neurotoxicity mediated by amyloid β 1-42 (Aβ1-42), a peptide strongly implicated in Alzheimer's disease. researchgate.net Furthermore, compounds from the Dendrobium species of plants, which are known to contain phenanthrenes, have displayed anti-aging and neuroprotective activities in various cell and animal models. researchgate.net

A study on 7-methoxyheptaphylline (B1220677) (7-MH), a compound with a similar methoxy-substituted structure, revealed its neuroprotective action against hydrogen peroxide (H2O2)-induced cell death in SH-SY5Y neuroblastoma cells. nih.gov The investigation pointed to the involvement of the transforming growth factor-β-activated kinase (TAK1) pathway. nih.gov The study found that 7-MH could significantly increase cell viability in the presence of oxidative stress. nih.gov Further analysis of the molecular mechanisms indicated that 7-MH influenced key proteins involved in apoptosis, the process of programmed cell death. nih.gov

While direct studies on the neuroprotective molecular pathways of this compound are not extensively detailed in the provided search results, the research on related phenanthrenes and methoxy-substituted compounds suggests that its neuroprotective effects likely involve the modulation of pathways related to oxidative stress and apoptosis.

Enzyme Inhibition Studies (e.g., Alpha-Glucosidase Inhibition)

The inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus. banglajol.infomdpi.com This enzyme, located in the small intestine, is responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides. mdpi.com By inhibiting α-glucosidase, the rate of glucose absorption is slowed, leading to a reduction in the sharp increase in blood glucose levels after a meal. semanticscholar.org

Natural products, particularly those derived from plants, have been a rich source of α-glucosidase inhibitors. semanticscholar.org Various classes of phytochemicals, including flavonoids, alkaloids, terpenoids, and phenolic compounds, have demonstrated inhibitory activity against this enzyme. semanticscholar.org

Phenanthrene derivatives, the class of compounds to which this compound belongs, have been identified as potential α-glucosidase inhibitors. Research on constituents from Dendrobium species, a known source of phenanthrenes, has revealed anti-α-glucosidase inhibitory activities. mdpi.com Similarly, Pholidota cantonensis, another medicinal plant, has been reported to possess anti-α-glucosidase activity, with phenanthrene derivatives being among its bioactive components. researchgate.net

Studies on various plant extracts have demonstrated significant α-glucosidase inhibitory potential. For example, the methanol (B129727) extract of Rumex crispus flowers showed potent inhibition with a low IC50 value, indicating high efficacy. nih.gov Enzyme kinetics studies on extracts from coastal medicinal plants, such as I. pes-caprae, have identified uncompetitive inhibition of α-glucosidase, where the inhibitor binds to the enzyme-substrate complex. banglajol.info This mode of inhibition can be particularly effective. banglajol.info In contrast, the commercial drug acarbose (B1664774) acts as a competitive inhibitor. banglajol.info

While specific enzyme kinetic data for this compound is not available in the provided results, the documented α-glucosidase inhibitory activity of related phenanthrene compounds suggests that it may also exhibit this property. The general mechanism involves interfering with the catalytic action of the enzyme, thereby delaying carbohydrate digestion and glucose absorption. mdpi.commedipol.edu.tr

Table 1: Examples of Alpha-Glucosidase Inhibitory Activity from Plant Sources

| Plant/Compound Source | Type of Inhibition | Key Findings | Reference |

| Ipomoea pes-caprae extract | Uncompetitive | Reduced both Vmax and Km of α-glucosidase. | banglajol.info |

| Phaulopsis falcisepala flower extract | Not specified | Showed higher inhibitory activity than the leaf extract. | medipol.edu.tr |

| Rumex crispus flower methanol extract | Not specified | Demonstrated potent α-glucosidase inhibition with a low IC50 value. | nih.gov |

| Flavonoids from Astragali Radix | Not specified | Investigated for α-glucosidase inhibitory activity and anti-hyperglycemic effects. | mdpi.com |

Pharmacological Effects in in vivo Animal Models (e.g., Gastrointestinal Motility in Zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying gastrointestinal (GI) motility due to its optical transparency during early development, allowing for direct observation of intestinal contractions. suny.edu The anatomical and physiological similarities between the zebrafish and human GI tracts further enhance its utility as a model organism. suny.edu A functional GI tract develops in zebrafish by 5 days post-fertilization (dpf). suny.edu

Studies on zebrafish larvae have elucidated the development and control of gut motility. Spontaneous, regular propagating anterograde waves are observable, and these are modulated by various neurotransmitters and signaling molecules. nih.gov For instance, acetylcholine (B1216132) has been shown to increase the frequency of these waves at 4 dpf, while atropine (B194438) reduces it. nih.gov By 5 dpf, neurokinin A (NKA) increases wave frequency, and pituitary adenylate cyclase-activating polypeptide (PACAP) decreases it, indicating the early establishment of both excitatory and inhibitory neuronal pathways. nih.gov

The zebrafish model has been instrumental in investigating the effects of various conditions and substances on GI motility. For example, it has been used to study the impact of human norovirus infection, which was found to increase the contraction frequency in the intestinal bulb. nih.gov This model has also been employed to establish diet-induced models of diabetes mellitus and obesity to study their effects on GI function. researchgate.net Advanced imaging techniques like kymography are used to analyze various parameters of GI motility, including the number, distance, duration, and velocity of contractions in both anterograde (forward) and retrograde (backward) directions. plos.org

While there is no specific research in the provided results on the direct effects of this compound on gastrointestinal motility in zebrafish, this model system presents a robust platform for future investigations. Given the known pharmacological activities of phenanthrene compounds, studying the influence of this compound on the intricate patterns of zebrafish gut motility could provide valuable insights into its potential effects on GI function. Such studies could involve administering the compound to zebrafish larvae and observing any changes in the frequency, strength, and coordination of intestinal contractions.

Advanced Analytical Methodologies for Research and Quantification of 5,7 Dimethoxyphenanthren 4 Ol

Method Development and Validation for Biological Matrices and Natural Sources

The development of an analytical method for "5,7-Dimethoxyphenanthren-4-ol" begins with a systematic, data-driven process that progresses from initial trials to a fully optimized and reproducible protocol. ejgm.co.uk The initial stages involve creating a basic method grounded in the known physicochemical properties of the compound. As preliminary data are gathered, various parameters of the method are systematically refined.

The validation of an analytical method is the process that confirms through laboratory studies that the performance characteristics of the method meet the requirements for its intended analytical application. demarcheiso17025.comnpra.gov.my For any new or modified method, validation is necessary to ensure it can produce reproducible and reliable results. demarcheiso17025.com The validation process for "this compound" would typically follow guidelines such as those from the International Council for Harmonisation (ICH). uab.edunih.gov

A crucial aspect of method development is sample preparation. For biological matrices like plasma, serum, or urine, techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed to remove interfering endogenous substances. uab.edunih.gov In the context of natural sources, such as plant extracts, sample preparation might involve extraction with suitable solvents followed by filtration and purification steps to isolate the compound of interest.

Application of High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of phenanthrene (B1679779) derivatives like "this compound". nih.goveuropa.eu Reversed-phase HPLC, often utilizing a C18 column, is a popular choice for the separation of such compounds. mdpi.com

The selection of the detection system is critical and is often guided by the required sensitivity and specificity of the analysis.

UV-Visible (UV-VIS) Detection: Due to the aromatic nature of phenanthrenes, UV detection is a common and robust choice. europa.eumdpi.com The selection of an appropriate wavelength, often corresponding to the maximum absorbance of the analyte, is crucial for sensitivity. For instance, in the analysis of similar phenanthrenes, a detection wavelength of 261 nm has been successfully used. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, which is particularly advantageous for complex matrices or when trace-level quantification is required. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for phenanthrene analysis. oiv.int

The development of an HPLC method involves the optimization of several parameters, including the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like formic or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation and peak shape. nih.goveuropa.eu

Chromatographic-Mass Spectrometric (LC-MS/MS) Techniques for Metabolite Profiling

Understanding the metabolic fate of "this compound" is essential for evaluating its biological activity and potential toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling, offering high sensitivity and structural elucidation capabilities. nih.govjmb.or.krekb.eg

The process of metabolite profiling typically involves:

Incubation: The compound is incubated with a biological system, such as liver microsomes or hepatocytes, to allow for metabolic conversion. nih.gov

Sample Preparation: The sample is then processed to extract the metabolites.

LC-MS/MS Analysis: The extract is analyzed by LC-MS/MS. The precursor ion of the parent compound and potential metabolites are fragmented to produce characteristic product ions.

Data Analysis: The resulting data, including retention times, precursor and product ion masses, are used to identify the metabolites. jmb.or.kr

For phenanthrene compounds, common metabolic transformations include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate (B86663). nih.govnih.gov For example, studies on phenanthrene-9,10-quinone have identified metabolites such as O-mono-glucuronosyl-phenanthrene-9,10-catechol and O-mono-methyl-O-mono-sulfonated-phenanthrene-9,10-catechol. pensoft.net

Characterization of Analytical Performance Parameters (Specificity, Linearity, Precision, Accuracy, LOD, LOQ)

The validation of an analytical method for "this compound" involves the rigorous evaluation of several performance parameters to ensure the reliability of the data. npra.gov.myuiowa.edu

Specificity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. europa.eu

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. nih.gov A correlation coefficient (R²) of >0.99 is generally considered acceptable. fda.gov

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). uab.edumdpi.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies in a spiked matrix. uab.edumdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.goveuropa.eu

The following table illustrates typical performance parameters for the HPLC analysis of phenanthrene derivatives.

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.999 | nih.gov |

| LOD | 0.78–0.89 µg/mL | nih.gov |

| LOQ | 2.38–2.71 µg/mL | nih.gov |

| Intra-day Precision (%RSD) | 0.25–7.58% | uab.edu |

| Inter-day Precision (%RSD) | 1.66–7.58% | uab.edu |

| Accuracy (Recovery) | 95–100% | uab.edu |

Quantitative Analysis in Complex Biological Systems (e.g., Metabolism Studies in Animal Models)

The quantitative analysis of "this compound" and its metabolites in complex biological systems, such as in animal models, is crucial for pharmacokinetic studies. nih.govplos.org These studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Rodent models, such as rats and mice, are commonly used for these investigations. demarcheiso17025.comnih.govnih.govresearchgate.net Following administration of the compound, biological samples (e.g., blood, plasma, urine, feces, and various tissues) are collected at different time points. nih.gov

A sensitive and validated analytical method, typically LC-MS/MS, is required to quantify the low concentrations of the analyte and its metabolites in these samples. nih.gov For instance, a highly sensitive LC-MS/MS method was developed for the quantification of 5,7-dimethoxyflavone (B190784) in mouse plasma, with a lower limit of quantification (LLOQ) of 2 ng/mL. uiowa.edu

The pharmacokinetic parameters are then calculated from the concentration-time data. The table below shows representative pharmacokinetic parameters for 5,7-dimethoxyflavone in mice after oral administration, which can serve as an example for a similarly structured compound like "this compound".

| Pharmacokinetic Parameter | Value | Reference |

| T½ (half-life) | 11.5 h | uiowa.edu |

| Cmax (maximum concentration) | Not specified | uiowa.edu |

| Tmax (time to maximum concentration) | Not specified | uiowa.edu |

| AUC (area under the curve) | 449 h*ng/mL | uiowa.edu |

| CL/F (oral clearance) | 22.3 L/h/kg | uiowa.edu |

Future Research Directions and Emerging Paradigms for 5,7 Dimethoxyphenanthren 4 Ol

Exploration of New Natural Sources and Chemodiversity

Phenanthrenes represent a significant class of plant secondary metabolites, with over 450 known naturally occurring derivatives. nih.govacs.org The Orchidaceae family is a particularly rich source of these compounds. nih.govcore.ac.uknih.gov While 5,7-Dimethoxyphenanthren-4-ol has been identified in species like Dendrobium orchids, a vast and largely untapped chemodiversity of phenanthrenes likely exists in the plant kingdom. evitachem.comsemanticscholar.org

Future research will likely focus on a broader exploration of plant families beyond Orchidaceae, such as Dioscoreaceae, Combretaceae, and Betulaceae, which are also known to produce phenanthrenes. core.ac.uknih.govwikipedia.orgwikipedia.org Investigating plants from unique ecological niches or those used in traditional medicine could lead to the discovery of novel phenanthrene (B1679779) structures, including new analogs of this compound. core.ac.uknih.gov For instance, a recent study on the native Orchidaceae species Appendicula reflexa led to the isolation of new phenanthrene derivatives with potential anticancer properties. province-sud.nc The presence of specific substituent patterns, such as vinyl groups in Juncaceae or prenylated derivatives in Euphorbiaceae, suggests that these compounds could also serve as valuable chemotaxonomic markers. nih.govacs.org

Innovations in Stereoselective Synthesis and Derivatization

The development of efficient and stereoselective synthetic methods is crucial for producing this compound and its derivatives in sufficient quantities for extensive biological evaluation. While classical methods like the Bardhan–Sengupta phenanthrene synthesis exist, newer, more efficient techniques are continuously being developed. wikipedia.org Recent innovations include palladium-catalyzed domino reactions, which offer shorter reaction times and higher yields for a wide range of substrates. nih.govbeilstein-journals.org Other modern approaches involve photochemical synthesis, transition-metal-catalyzed reactions using alkynes, and one-pot methods mediated by norbornene. nih.gov The synthesis of sterically hindered phenanthrenes, which can possess unique properties, remains a challenge but has been addressed by methods that carefully control reaction conditions to favor the formation of more sterically demanding products. rsc.org

Future research in this area will likely focus on developing even more atom-economical and environmentally friendly synthetic routes. The derivatization of the this compound scaffold is another key area. Introducing various functional groups can modulate the compound's physicochemical properties and biological activity. nih.gov For example, creating conjugates with other pharmacologically active molecules or forming metal complexes could lead to novel therapeutic agents with enhanced efficacy. nih.gov

Advanced Mechanistic Studies using "Omics" Technologies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. The application of "omics" technologies, such as proteomics and metabolomics, will be instrumental in elucidating these pathways.

Proteomics , the large-scale study of proteins, can identify the specific proteins that interact with this compound. For instance, proteomic analysis of organisms exposed to phenanthrene has revealed changes in proteins involved in key cellular processes. nih.govnih.govjyu.fiau.dkconicet.gov.ar Studies on Arthrobacter phenanthrenivorans and Sphingomonas paucimobilis have identified enzymes involved in phenanthrene degradation. nih.govconicet.gov.ar In wheat roots, phenanthrene exposure led to differential expression of proteins related to carbohydrate metabolism, defense, and growth. nih.gov Similarly, in rainbow trout larvae, different phenanthrenes induced distinct changes in cardiac proteins. jyu.fi

Metabolomics , the study of small molecules (metabolites), can provide a snapshot of the metabolic state of a cell or organism in response to this compound. This can reveal alterations in metabolic pathways and identify biomarkers of exposure or effect. jyu.fi Vibrational spectroscopy techniques, such as Fourier Transform Raman and Infrared spectroscopy, are emerging as powerful tools for characterizing the metabolic profiles of cells exposed to phenanthrenes. frontiersin.org

By integrating data from proteomics, metabolomics, and other "omics" fields, researchers can construct a comprehensive picture of the cellular response to this compound, paving the way for a deeper understanding of its therapeutic potential.

Predictive Modeling and Computational Chemistry Applications

Computational chemistry and predictive modeling are becoming indispensable tools in drug discovery and development. These approaches can be applied to this compound and its derivatives to predict their biological activities and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govugm.ac.idijcrims.comresearchgate.net By developing QSAR models for phenanthrene derivatives, researchers can identify the structural features that are most important for a particular biological effect. nih.govijcrims.comnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the anti-tubercular activity of phenanthrene derivatives, suggesting that modifying specific substituents could lead to more potent agents. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic properties and reactivity of molecules. mjcce.org.mkchemrxiv.org DFT calculations can provide insights into the HOMO-LUMO energy gap, which is related to a molecule's potential as an organic semiconductor, as well as other properties relevant to its application in materials science and medicine. mjcce.org.mkkoyauniversity.org Computational studies can also be used to explore the potential of phenanthrene derivatives in areas like organic solar cells and nonlinear optics. mjcce.org.mkchemrxiv.org

Future research will likely involve the use of more sophisticated computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs, as well as to identify potential off-target effects.

Investigation of Multi-target Pharmacological Modulations

The traditional "one-drug, one-target" paradigm is increasingly being replaced by the concept of polypharmacology, which recognizes that many drugs interact with multiple targets in the body. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com This multi-target approach can be particularly beneficial for treating complex diseases that involve multiple pathological pathways. frontiersin.orgnih.govnih.govmdpi.com Natural products, including phenanthrenes, are often found to exhibit polypharmacology. researchgate.net

Future investigations into this compound should explore its potential to modulate multiple targets simultaneously. Network pharmacology, an approach that analyzes the complex interactions between drugs, targets, and diseases, can be a valuable tool in this endeavor. europeanreview.orgplos.org By constructing and analyzing "herb-compound-target" networks, researchers can identify the key molecular targets of this compound and predict its potential therapeutic applications for various diseases. europeanreview.org This approach has been successfully used to explore the medicinal activities of various herbs and traditional formulas. plos.org The investigation of multi-target effects could reveal novel therapeutic opportunities for this compound in complex diseases.

Translational Research Perspectives (Pre-clinical, non-human focus)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For this compound, pre-clinical studies in non-human models are a crucial step in this process. A wide range of biological activities have been reported for naturally occurring phenanthrenes, including cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and antispasmodic effects. nih.govacs.orgcore.ac.uknih.govnih.gov

Future pre-clinical research on this compound should focus on rigorously evaluating its efficacy and mechanisms of action in relevant animal models of disease. For example, given the known cytotoxic properties of many phenanthrenes, its potential as an anticancer agent could be explored in various cancer models. nih.govnih.govmdpi.comnih.gov Studies have shown that some phenanthrene derivatives can inhibit cancer cell growth and even overcome multidrug resistance. nih.gov Furthermore, the anti-inflammatory and antioxidant properties of phenanthrenes suggest potential applications in a variety of inflammatory and oxidative stress-related disorders. nih.govmdpi.com

It is important to note that some phenanthrene compounds, such as aristolochic acid, are known to be toxic. mdpi.com Therefore, thorough toxicological evaluation of this compound in pre-clinical models will be essential to establish a safe therapeutic window. The identification and quantification of its metabolites in biological matrices will also be a critical component of these studies. oup.comnih.govresearchgate.netoup.com

Q & A

Q. What are the key methods for confirming the structural identity of 5,7-Dimethoxyphenanthren-4-ol?

To confirm the identity of this compound, combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify methoxy group positions (δ 3.8–4.0 ppm for OCH) and phenolic hydroxyl proton signals (δ 5.0–6.0 ppm) .

- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of substituents. For example, a derivative (2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate) was structurally validated via single-crystal X-ray diffraction .

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks with the theoretical molecular formula (e.g., CHO) .

Q. What synthetic routes are commonly employed for this compound derivatives?

A standard approach involves Claisen-Schmidt condensation :

React 5,7-dimethoxy-4-hydroxyacetophenone with benzaldehyde derivatives under basic conditions.

Cyclize the chalcone intermediate using acid catalysts (e.g., HSO) to form the flavone backbone.

Optimize methoxy group stability by avoiding strong nucleophiles during purification .

Q. How should researchers handle safety concerns during synthesis?

- Hazard Analysis : Follow protocols like those outlined in Prudent Practices in the Laboratory (NAS, 2011) to assess risks associated with reagents (e.g., cesium carbonate, DMF) .

- Ventilation : Use fume hoods for volatile intermediates, as gas evolution occurs during reactions (e.g., CO release in condensation steps) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles, as phenolic compounds can cause skin irritation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Contradictions often arise from methodological variability. Mitigate this by:

-

Systematic Meta-Analysis : Apply PRISMA guidelines to aggregate data from diverse studies, adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol) or cell-line specificity .

05 文献检索Literature search for meta-analysis02:58

-

Dose-Response Curves : Compare EC values across studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers .

-